molecular formula C23H26N4 B5347616 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2-pyridinamine

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2-pyridinamine

Cat. No. B5347616
M. Wt: 358.5 g/mol
InChI Key: AJRCHRDQBSGPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2-pyridinamine, commonly known as DPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPMA belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

DPMA has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. DPMA has also been investigated for its potential use as a radioligand for imaging studies of the brain.

Mechanism of Action

The exact mechanism of action of DPMA is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. DPMA has also been found to exhibit affinity for certain receptors, including the sigma-1 receptor.
Biochemical and Physiological Effects:
DPMA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. DPMA has also been found to have anticonvulsant effects, making it a potential treatment option for epilepsy. Additionally, DPMA has been investigated for its potential use as a radioligand for imaging studies of the brain.

Advantages and Limitations for Lab Experiments

DPMA has several advantages for use in lab experiments. It is readily available and can be synthesized using relatively simple methods. DPMA has also been extensively studied, making it a well-characterized compound. However, there are also limitations to the use of DPMA in lab experiments. Its exact mechanism of action is not fully understood, and its potential side effects and toxicity are not well documented.

Future Directions

There are several future directions for research on DPMA. One area of interest is its potential use as a radioligand for imaging studies of the brain. Further studies are needed to fully characterize its pharmacokinetics and pharmacodynamics in vivo. Additionally, the development of more potent and selective DPMA analogs may lead to the discovery of new therapeutic agents for the treatment of pain, inflammation, and epilepsy.

Synthesis Methods

DPMA can be synthesized using various methods, including the reaction of 2-chloro-3-pyridinamine with diphenylmethylpiperazine in the presence of a base, such as sodium hydride. The resulting product is then purified using column chromatography to obtain DPMA in its pure form.

properties

IUPAC Name

3-[(4-benzhydrylpiperazin-1-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4/c24-23-21(12-7-13-25-23)18-26-14-16-27(17-15-26)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,22H,14-18H2,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRCHRDQBSGPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(N=CC=C2)N)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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